Didansylcadaverine

Description

BenchChem offers high-quality Didansylcadaverine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Didansylcadaverine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36N4O4S2/c1-32(2)26-16-8-14-24-22(26)12-10-18-28(24)38(34,35)30-20-6-5-7-21-31-39(36,37)29-19-11-13-23-25(29)15-9-17-27(23)33(3)4/h8-19,30-31H,5-7,20-21H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJKPOZTSFSPTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36N4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204094 |

Source

|

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55521-24-9 |

Source

|

| Record name | Didansylcadaverine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055521249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didansylcadaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Didansylcadaverine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Didansylcadaverine is a fluorescently labeled diamine that serves as a multifaceted tool in cell biology and biochemistry. Its mechanism of action is primarily centered on its role as a competitive inhibitor and fluorescent substrate for the transglutaminase (TGase) family of enzymes. By acting as an amine donor, it competes with protein-bound lysine residues, effectively inhibiting the protein cross-linking activity of TGases. Concurrently, its covalent incorporation into target proteins via glutamine residues allows for the direct visualization of TGase activity. Beyond this primary function, didansylcadaverine is also recognized as an inhibitor of receptor-mediated endocytosis, although the precise mechanism of this secondary action remains a subject of investigation, with evidence suggesting it may be independent of transglutaminase inhibition. This guide provides a comprehensive overview of these mechanisms, detailed experimental protocols for their study, and critical insights into the application of didansylcadaverine as a research tool.

Introduction: Chemical and Fluorescent Properties

Didansylcadaverine, chemically known as N,N'-(pentane-1,5-diyl)bis(5-(dimethylamino)naphthalene-1-sulfonamide), is a derivative of the polyamine cadaverine symmetrically substituted with two dansyl chloride groups.[1] This dual labeling distinguishes it from its more commonly studied counterpart, monodansylcadaverine. The core of its utility lies in the environmentally sensitive fluorescence of the dansyl groups.

The dansyl fluorophore exhibits a large Stokes shift and its fluorescence quantum yield and emission maximum are highly dependent on the polarity of the local environment. In aqueous, polar environments, its fluorescence is weak. However, upon binding to hydrophobic sites, such as the active site of an enzyme or insertion into a lipid membrane, its fluorescence intensity increases significantly, and the emission peak undergoes a blue shift. This property is invaluable for studying binding events and enzymatic incorporation.[2]

Note on Monodansylcadaverine (MDC): While this guide focuses on didansylcadaverine, a significant portion of the foundational research into transglutaminase and endocytosis inhibition has been conducted using MDC.[2][3][4] Given their structural similarity, their mechanisms are presumed to be analogous. Didansylcadaverine, with its two dansyl groups and primary amines, is expected to engage with transglutaminases in a similar competitive manner, though its bulkier structure and altered physicochemical properties may influence its potency and binding kinetics.

Primary Mechanism: Transglutaminase Inhibition and Labeling

The most well-characterized mechanism of action for didansylcadaverine is its interaction with transglutaminases (TGases).

The Transglutaminase Catalytic Cycle

Transglutaminases are a family of enzymes that catalyze the post-translational modification of proteins.[5] Their primary function is to form covalent isopeptide bonds between the γ-carboxamide group of a peptide-bound glutamine residue (Gln, the acyl donor) and the ε-amino group of a peptide-bound lysine residue (Lys, the acyl acceptor).[4] This cross-linking activity is crucial for processes like extracellular matrix stabilization and blood coagulation. Dysregulated TGase activity, particularly of tissue transglutaminase (TG2), is implicated in numerous diseases, including celiac disease, neurodegenerative disorders, and cancer.[4][6]

A Dual-Role Mechanism: Competitive Inhibitor and Substrate

Didansylcadaverine functions through a dual mechanism as both a competitive inhibitor and a substrate for TGases.

-

Competitive Inhibition: As a primary amine-containing molecule, didansylcadaverine acts as a competitive amine donor substrate. It competes with the ε-amino group of lysine residues on protein substrates for binding to the acyl-enzyme intermediate formed during the TGase catalytic cycle. By occupying the active site, it prevents the enzyme from cross-linking its natural protein substrates.[3]

-

Covalent Incorporation (Fluorescent Labeling): When didansylcadaverine successfully outcompetes the lysine substrate, the enzyme completes the reaction by covalently attaching didansylcadaverine to the glutamine residue of the protein substrate.[2] This results in the stable, fluorescent labeling of the substrate protein, providing a direct readout of enzyme activity.

Figure 1: Mechanism of Didansylcadaverine in Transglutaminase Catalysis. Didansylcadaverine competes with natural lysine substrates for the acyl-enzyme intermediate, leading to either protein cross-linking (natural pathway) or fluorescent labeling of the glutamine-donor protein (inhibitory pathway).

Secondary Mechanism: Modulation of Endocytosis

Didansylcadaverine is also widely used as an inhibitor of receptor-mediated endocytosis, a process vital for nutrient uptake, signal transduction, and membrane recycling.

Inhibition of Clathrin-Mediated Endocytosis

Studies have demonstrated that dansylcadaverine can prevent the internalization of ligands such as epidermal growth factor (EGF) and transferrin, which are known to enter cells via clathrin-mediated endocytosis.[7] This inhibition is thought to occur by preventing the clustering of ligand-receptor complexes in clathrin-coated pits, a crucial early step in vesicle formation.

The Mechanistic Ambiguity

The precise molecular target through which didansylcadaverine inhibits endocytosis is not fully resolved.

-

Transglutaminase-Dependent Hypothesis: The initial hypothesis was that TGase activity might be required for the cytoskeletal rearrangements or membrane protein cross-linking necessary for endocytosis. In this model, didansylcadaverine's inhibitory effect would be a direct consequence of its anti-TGase activity.

-

Transglutaminase-Independent Hypothesis: More recent evidence challenges this view. Studies have shown that dansylcadaverine can still inhibit endocytosis in cells that lack transglutaminase activity. This suggests an alternative, TGase-independent mechanism. It has been proposed that the lipophilic dansyl groups may intercalate into the lipid bilayer or that the molecule becomes covalently coupled to membrane proteins, thereby disrupting the fluidity and organization required for vesicle budding.[7]

Figure 2: Proposed Mechanism for Endocytosis Inhibition. Didansylcadaverine is thought to interfere with the clustering of ligand-receptor complexes into clathrin-coated pits, a critical step for vesicle formation and internalization.

Experimental Protocols & Methodologies

The dual functionality of didansylcadaverine makes it suitable for a range of experimental applications. The choice of protocol depends on the specific scientific question being addressed.

Protocol: In Vitro Fluorometric Assay for Transglutaminase Activity

This protocol quantifies TGase activity by measuring the rate of didansylcadaverine incorporation into a generic protein substrate.

Causality: The increase in fluorescence over time is directly proportional to the enzymatic activity, as the fluorescence of didansylcadaverine is significantly enhanced upon its covalent attachment to the protein substrate and transfer to a more hydrophobic environment.

Methodology:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM CaCl₂ and 1 mM DTT.

-

Substrate: 10 mg/mL N,N-dimethylcasein in deionized water.

-

Enzyme: Purified tissue transglutaminase (e.g., from guinea pig liver) diluted to a working concentration (e.g., 0.1 mg/mL) in Assay Buffer without CaCl₂.

-

Didansylcadaverine (DDC) Stock: 10 mM DDC in DMSO.

-

-

Assay Setup (96-well black plate):

-

To each well, add:

-

150 µL Assay Buffer.

-

20 µL N,N-dimethylcasein substrate solution.

-

10 µL DDC working solution (diluted from stock to 1 mM in Assay Buffer).

-

10 µL of test inhibitor or vehicle control.

-

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Add 10 µL of the TGase working solution to each well to start the reaction.

-

-

Kinetic Measurement:

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure fluorescence intensity every 60 seconds for 30-60 minutes.

-

Settings: Excitation ≈ 335 nm, Emission ≈ 518 nm.[8]

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time plot.

-

Compare the velocities of inhibited samples to the vehicle control to determine percent inhibition.

-

Protocol: Cellular Imaging of Transglutaminase Activity Sites

This protocol uses fluorescence microscopy to visualize the subcellular locations of active transglutaminase.

Causality: Fluorescent signals will accumulate in cellular compartments where TGase actively incorporates didansylcadaverine into its local protein substrates.

Methodology:

-

Cell Culture: Plate cells (e.g., HeLa or COS-7) on glass-bottom dishes or coverslips and grow to 70-80% confluency.

-

Cell Treatment:

-

Wash cells once with serum-free media.

-

Incubate cells with 50-200 µM didansylcadaverine in serum-free media for 1-4 hours at 37°C.

-

(Optional) Include a negative control of cells treated with a specific, non-fluorescent TGase inhibitor (e.g., ZED1227) prior to adding DDC to confirm signal specificity.[6]

-

-

Fixation and Staining:

-

Wash cells three times with phosphate-buffered saline (PBS).

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

(Optional) Permeabilize with 0.1% Triton X-100 for 10 minutes and co-stain with antibodies for proteins of interest or with a nuclear stain like DAPI.[9]

-

-

Imaging:

-

Mount coverslips onto slides with an anti-fade mounting medium.

-

Image using a fluorescence or confocal microscope with appropriate filter sets for the dansyl fluorophore (e.g., DAPI or blue channel).

-

Protocol: Quantifying Inhibition of Receptor-Mediated Endocytosis

This workflow uses a fluorescently-labeled ligand (e.g., Transferrin-Alexa Fluor 488) to measure the effect of didansylcadaverine on its uptake.

Causality: A reduction in the intracellular fluorescence from the labeled ligand in DDC-treated cells compared to controls indicates inhibition of the endocytic process.

Figure 3: Experimental workflow for assessing the inhibition of endocytosis using didansylcadaverine.

Methodology (for Flow Cytometry):

-

Follow steps 1-3 of the workflow diagram above, treating cells in suspension or harvesting adherent cells via non-enzymatic dissociation.

-

Ligand Uptake: Add a fluorescent ligand (e.g., 25 µg/mL Transferrin-Alexa Fluor 488) to the cell suspension and incubate at 37°C for a defined period (e.g., 20 minutes) to allow internalization.

-

Stop and Wash: Stop the uptake by adding 10x volume of ice-cold PBS. Pellet cells by centrifugation (300 x g, 5 min, 4°C) and wash twice more with ice-cold PBS to remove surface-bound ligand.

-

Flow Cytometry: Resuspend cells in FACS buffer (PBS with 1% BSA). Analyze 10,000-20,000 cells per sample on a flow cytometer, measuring the mean fluorescence intensity (MFI) in the appropriate channel (e.g., FITC channel for Alexa Fluor 488).

-

Data Analysis: Compare the MFI of DDC-treated cells to vehicle-treated cells to calculate the percent inhibition of ligand uptake.

Data Summary and Interpretation

When using didansylcadaverine, it is crucial to consider its physicochemical properties and potential for off-target effects.

Table 1: Key Properties and Parameters of Didansylcadaverine

| Parameter | Value | Source / Comment |

| Molecular Formula | C₂₉H₃₆N₄O₄S₂ | [1] |

| Molecular Weight | 568.75 g/mol | [10] |

| CAS Number | 55521-24-9 | [1][10] |

| Fluorescence Maxima | Ex: ~335 nm / Em: ~518 nm | [8] (For the dansyl group; can shift based on environment) |

| Mechanism of TGase Inhibition | Competitive (Amine Donor) | [3][4] (Inferred from monodansylcadaverine studies) |

| Mechanism of Endocytosis Inhibition | Blocks coated pit formation | [7] (Debated: TGase-dependent vs. independent) |

| Solubility | Soluble in DMSO, Methanol | [2] |

| Typical Working Concentration | 50-200 µM (Cellular Assays) | General literature practice |

Considerations for Interpretation:

-

Specificity: Didansylcadaverine is not specific to a single transglutaminase isoform and will inhibit most members of the family. For isoform-specific studies, more recently developed inhibitors should be used.[5][6]

-

Fluorescence Environment: Remember that the fluorescence signal is not just a measure of concentration but is also influenced by the hydrophobicity of the binding site. This can be a powerful tool but must be considered during quantitative analysis.

-

Off-Target Effects: When studying endocytosis, it is critical to include controls to dissect the TGase-dependent vs. independent effects, as the molecule may perturb membrane dynamics directly.

Conclusion

Didansylcadaverine is a powerful chemical probe with a well-established dual mechanism of action concerning transglutaminases, acting as both a competitive inhibitor and a fluorescent substrate. This allows for both the modulation and direct visualization of enzymatic activity. Its secondary role as an inhibitor of receptor-mediated endocytosis adds another layer to its utility, though its mechanism in this context requires careful consideration and appropriate controls. By understanding its molecular interactions and employing rigorous experimental design as outlined in this guide, researchers can effectively leverage didansylcadaverine to investigate complex cellular processes.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108731, Didansylcadaverine. PubChem.[Link]

-

Krajnović, T., & Dolinar, K. (2024). The Chemical Inhibitors of Endocytosis: From Mechanisms to Potential Clinical Applications. International Journal of Molecular Sciences, 25(9), 4786. [Link]

-

Case, A., et al. (2011). Discovery of Potent and Specific Dihydroisoxazole Inhibitors of Human Transglutaminase 2. Journal of Medicinal Chemistry, 54(17), 6000-6015. [Link]

-

Kim, Y. I., & Raines, R. T. (2009). Efficient Site-Specific Labeling of Proteins via Cysteines. Protein Science, 18(8), 1739-1746. [Link]

-

Abberior Instruments. Protein labeling protocol. Abberior Instruments.[Link]

-

Yuan, L., et al. (2005). Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas. Molecular Cancer Therapeutics, 4(9), 1293-1302. [Link]

-

Kadek, A., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. Molecules, 29(1), 253. [Link]

-

Keillor, J. W., et al. (2015). Inhibitors of tissue transglutaminase. Trends in Pharmacological Sciences, 36(1), 32-40. [Link]

-

Kadek, A., et al. (2024). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. ResearchGate.[Link]

-

Dudek, E., et al. (2010). Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States. Current Medicinal Chemistry, 17(34), 4149-4171. [Link]

-

Schuppan, D., et al. (2021). A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease. New England Journal of Medicine, 385(1), 35-45. [Link]

Sources

- 1. Didansylcadaverine | C29H36N4O4S2 | CID 108731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DANSYLCADAVERINE | 10121-91-2 [chemicalbook.com]

- 3. Tissue transglutaminase 2 inhibition promotes cell death and chemosensitivity in glioblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Randomized Trial of a Transglutaminase 2 Inhibitor for Celiac Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Spectrum [Dansyl] | AAT Bioquest [aatbio.com]

- 9. Fluorescent Dyes | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 10. scbt.com [scbt.com]

An In-Depth Technical Guide to the Fluorescent Properties and Applications of Didansylcadaverine

Foreword: Unveiling Molecular Dynamics with a Versatile Fluorophore

In the intricate world of cellular biology and drug discovery, the ability to visualize and quantify molecular interactions is paramount. Fluorescent probes serve as our eyes at the molecular level, illuminating the dynamic processes that govern life. Among these, didansylcadaverine stands out as a particularly insightful tool. Its two environmentally sensitive dansyl moieties provide a robust and nuanced fluorescent signal that reports on the polarity of its immediate surroundings. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core fluorescent properties of didansylcadaverine, alongside field-proven protocols for its application in key research areas. Our focus is not merely on the "what" but the "why"—providing the causal logic behind experimental choices to empower you to adapt and innovate in your own investigations.

The Didansylcadaverine Molecule: Structure and Fluorescent Principle

Didansylcadaverine, chemically known as N,N'-bis(5-dimethylamino-naphthalene-1-sulfonyl)cadaverine, is a symmetrical molecule featuring two dansyl chloride groups linked by a five-carbon diamine spacer (cadaverine). The fluorescence of didansylcadaverine originates from the dansyl group, a derivative of naphthalene.

The core of its utility lies in a phenomenon known as solvatochromism , where the wavelength of maximum fluorescence emission is dependent on the polarity of the solvent. This sensitivity arises from an intramolecular charge transfer (ICT) process. Upon excitation with ultraviolet light, an electron is promoted from the electron-donating dimethylamino group to the electron-accepting sulfonyl group of the naphthalene ring. In polar solvents, the excited state is stabilized through dipole-dipole interactions, leading to a lower energy emission and a red-shift in the emission spectrum. Conversely, in non-polar, hydrophobic environments, the excited state is less stabilized, resulting in a higher energy emission and a blue-shift. This pronounced environmental sensitivity makes didansylcadaverine an exquisite reporter of its molecular neighborhood.

Caption: Core structure and fluorescence mechanism of didansylcadaverine.

Photophysical Properties: A Quantitative Overview

The practical application of didansylcadaverine hinges on a thorough understanding of its spectral characteristics. While the fluorescence is environmentally sensitive, the following table provides a summary of its key photophysical properties in various solvents. It is crucial to note that these values can be influenced by factors such as temperature, pH, and the presence of quenchers.

| Solvent | Dielectric Constant | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |

| Cyclohexane | 2.0 | ~340 | ~470 | ~130 |

| Dioxane | 2.2 | ~342 | ~490 | ~148 |

| Chloroform | 4.8 | ~345 | ~505 | ~160 |

| Ethanol | 24.6 | ~350 | ~520 | ~170 |

| Water | 80.1 | ~355 | ~550 | ~195 |

Note: This data is compiled from various sources on dansyl derivatives and represents typical values. For precise quantitative studies, it is recommended to determine these parameters under your specific experimental conditions.

The fluorescence quantum yield (ΦF), which represents the efficiency of the fluorescence process, is highly dependent on the environment. In non-polar solvents, the quantum yield of dansyl derivatives can be as high as 0.7, while in polar solvents like water, it can decrease significantly to around 0.1 or lower. This is due to the increased probability of non-radiative decay pathways in polar environments. Similarly, the fluorescence lifetime (τ), the average time the molecule spends in the excited state, is also sensitive to the solvent polarity, typically ranging from 10 to 20 nanoseconds for dansyl-protein conjugates.[1]

Applications in Research and Drug Development

The unique photophysical properties of didansylcadaverine have led to its widespread use in several key areas of biological research and drug discovery.

Probing Membrane Properties and Fluidity

The amphipathic nature of didansylcadaverine allows it to readily partition into lipid bilayers. The dansyl groups, being sensitive to the local water content and lipid packing, act as reporters of membrane fluidity and polarity.

Causality Behind the Method: In a more fluid, disordered membrane, water molecules can penetrate more deeply into the bilayer, creating a more polar environment around the dansyl groups. This leads to a red-shift in the emission spectrum. Conversely, in a more ordered, rigid membrane, the dansyl groups are shielded from water, experiencing a more hydrophobic environment, which results in a blue-shift and an increase in fluorescence intensity.

Experimental Protocol: Assessing Membrane Fluidity in Liposomes

-

Liposome Preparation: Prepare unilamellar liposomes of the desired lipid composition using standard methods such as extrusion or sonication.

-

Probe Incorporation: Add a small aliquot of a concentrated stock solution of didansylcadaverine in a suitable organic solvent (e.g., ethanol) to the liposome suspension. A final probe-to-lipid molar ratio of 1:200 to 1:500 is typically used.

-

Incubation: Incubate the mixture at a temperature above the phase transition temperature of the lipids for at least 30 minutes to ensure complete incorporation of the probe into the liposomes.

-

Fluorescence Measurement: Record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set to the absorption maximum of didansylcadaverine in the membrane environment (typically around 340-350 nm).

-

Data Analysis: Determine the wavelength of maximum emission (λem). A shift in λem to shorter wavelengths indicates a decrease in membrane polarity and an increase in order, while a shift to longer wavelengths indicates the opposite.

Caption: Workflow for assessing membrane fluidity using didansylcadaverine.

Monitoring Protein Conformation and Interactions

Didansylcadaverine can be used as a substrate for enzymes like transglutaminases, which catalyze the formation of a covalent bond between the primary amine of the cadaverine linker and a glutamine residue on a target protein.[1] This allows for site-specific labeling of proteins.

Causality Behind the Method: When covalently attached to a protein, the fluorescence of the dansyl groups becomes sensitive to the local environment of the protein surface. Conformational changes that alter the exposure of the probe to the solvent or bring it into proximity with quenching residues will result in a change in fluorescence intensity and/or emission wavelength.

Experimental Protocol: Labeling a Protein with Didansylcadaverine using Transglutaminase

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the target protein (with a transglutaminase recognition sequence), didansylcadaverine, and transglutaminase in a suitable buffer (e.g., Tris-HCl, pH 7.5) containing calcium chloride.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours). The optimal incubation time should be determined empirically.

-

Reaction Quenching: Stop the reaction by adding a chelating agent such as EDTA to sequester the calcium ions, which are essential for transglutaminase activity.

-

Purification: Remove the unreacted didansylcadaverine and the enzyme by size-exclusion chromatography or dialysis.

-

Confirmation of Labeling: Confirm the successful labeling of the protein by SDS-PAGE followed by fluorescence imaging of the gel, or by mass spectrometry.

Caption: Workflow for site-specific protein labeling with didansylcadaverine.

High-Throughput Screening in Drug Discovery

The sensitivity of didansylcadaverine's fluorescence to its environment makes it a valuable tool for high-throughput screening (HTS) of compound libraries in drug discovery. For instance, it can be used in assays to identify inhibitors of protein-protein interactions or modulators of membrane properties.

Causality Behind the Method: In a typical HTS assay, a change in the fluorescence of didansylcadaverine indicates a "hit." For example, if a compound disrupts a protein-protein interaction that was shielding a didansylcadaverine-labeled site from the aqueous environment, the probe will become more solvent-exposed, leading to a decrease in fluorescence intensity and a red-shift in emission.

Self-Validating Systems and Trustworthiness

A cornerstone of robust scientific inquiry is the inclusion of self-validating systems within experimental design. When using didansylcadaverine, it is essential to incorporate appropriate controls to ensure the trustworthiness of the data.

-

For membrane studies: Always include control liposomes of known composition and fluidity (e.g., pure DPPC for a rigid membrane and pure DOPC for a fluid membrane) to calibrate the response of the probe.

-

For protein labeling: Perform control reactions without the transglutaminase or without the target protein to ensure that the labeling is specific and enzyme-dependent.

-

For HTS: Include positive and negative controls in every assay plate to establish the dynamic range of the assay and to calculate Z'-factor, a statistical measure of assay quality.

Conclusion: A Bright Future for a Versatile Probe

Didansylcadaverine continues to be a powerful and versatile tool in the arsenal of researchers and drug developers. Its ability to report on the subtle nuances of its molecular environment provides invaluable insights into the complex and dynamic world of biological systems. By understanding the fundamental principles of its fluorescence and employing rigorous, well-controlled experimental designs, scientists can continue to leverage the unique properties of didansylcadaverine to push the boundaries of our understanding of life at the molecular level.

References

-

Pincus, J. H., Chung, S. I., Chace, N. M., & Gross, M. (1975). Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies. Archives of Biochemistry and Biophysics, 169(2), 724–730. [Link][2]

-

Wu, Y. W., & Tsai, Y. H. (2006). A rapid transglutaminase assay for high-throughput screening applications. Journal of Biomolecular Screening, 11(7), 836–842. [Link][3]

-

Larson, E. D., et al. (2022). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 23(2), 893. [Link][4]

-

Chen, C. F., & Chen, Q. Y. (2004). A tetra-sulfonamide derivative bearing two dansyl groups designed as a new fluoride selective fluorescent chemosensor. Tetrahedron Letters, 45(20), 3957–3960. [Link][5]

-

Sokullu, E., et al. (2008). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. Journal of Fluorescence, 18, 933–939. [Link][6]

-

Wenzel, M., et al. (2018). Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. Bio-protocol, 8(20), e3063. [Link][7]

-

Sezgin, E., et al. (2022). Measuring plasma membrane fluidity using confocal microscopy. Nature Protocols, 17(7), 1637–1660. [Link][8]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Dansyl cadaverine: a fluorescent probe and marker in cell membrane studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A rapid transglutaminase assay for high-throughput screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. bmglabtech.com [bmglabtech.com]

- 6. researchgate.net [researchgate.net]

- 7. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring plasma membrane fluidity using confocal microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding Didansylcadaverine as a Transglutaminase Inhibitor: An In-depth Technical Guide

Introduction: The Multifaceted Role of Transglutaminases in Cellular Processes

Transglutaminases (TGs) are a family of enzymes that catalyze the post-translational modification of proteins.[1][2] The most well-characterized of these is Transglutaminase 2 (TG2), a ubiquitous and multifunctional enzyme implicated in a wide array of both physiological and pathological processes.[2][3] Its primary enzymatic activity involves the calcium-dependent formation of isopeptide bonds between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine residue, resulting in protein cross-linking.[2] This cross-linking activity is crucial for the stabilization of the extracellular matrix. However, dysregulated TG2 activity has been linked to a variety of diseases, including celiac disease, neurodegenerative disorders, and cancer metastasis.[4]

In the absence of a primary amine, TG2 can also deamidate glutamine residues to glutamate.[5] This particular function is a key factor in the pathogenesis of celiac disease, where the deamidation of gluten peptides increases their immunogenicity.[5] Given its central role in these pathologies, there is significant interest in the development of potent and selective TG2 inhibitors for therapeutic and research applications.[3][4]

This guide provides a comprehensive technical overview of Didansylcadaverine, a fluorescent compound with potential as a competitive inhibitor of transglutaminases. We will delve into its proposed mechanism of action, provide detailed protocols for its characterization, and discuss its application as a research tool.

Didansylcadaverine: A Fluorescent Probe and Potential Competitive Inhibitor

Didansylcadaverine is a derivative of cadaverine, a naturally occurring diamine, that has been labeled with two dansyl groups. The dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group is a well-known fluorophore, making Didansylcadaverine an intrinsically fluorescent molecule. This property is highly advantageous for its use in various biochemical assays.

While much of the literature focuses on its mono-substituted counterpart, monodansylcadaverine, the principles of its interaction with transglutaminase are applicable to Didansylcadaverine. Monodansylcadaverine is a well-established competitive inhibitor of transglutaminases.[1] It acts as a substrate for the enzyme, competing with the natural lysine-containing substrates for the active site.[2]

Proposed Mechanism of Competitive Inhibition

The catalytic cycle of transglutaminase involves the formation of a thioester intermediate between the active site cysteine residue and the glutamine substrate.[5] A primary amine, typically from a lysine residue of another protein, then attacks this intermediate, leading to the formation of an isopeptide bond and the release of the enzyme.

Competitive amine inhibitors, such as monodansylcadaverine, possess a primary amine that can also act as a nucleophile.[2] They compete with the ε-amino group of lysine for the acyl-enzyme intermediate. When monodansylcadaverine occupies the active site, it becomes covalently attached to the glutamine substrate, effectively blocking the natural cross-linking reaction.[2]

Didansylcadaverine, with its two primary amine groups (one at each end of the cadaverine backbone, now derivatized with dansyl groups), is expected to act in a similar manner. The presence of two bulky dansyl groups may influence its binding affinity and inhibitory potency compared to the mono-substituted version.

Visualizing the Mechanism of Transglutaminase and its Inhibition

To better understand these interactions, the following diagrams illustrate the transglutaminase catalytic cycle and the proposed mechanism of competitive inhibition by a dansylated cadaverine derivative.

Caption: Workflow for the characterization of a TG2 inhibitor.

Protocol 1: Determination of the IC50 Value of Didansylcadaverine

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. T[6][7]his protocol outlines a fluorescent assay to determine the IC50 of Didansylcadaverine for TG2. The assay is based on the incorporation of a fluorescent amine substrate, monodansylcadaverine, into a generic protein substrate, N,N-dimethylcasein. T[5][8]he increase in fluorescence upon incorporation is monitored.

Materials:

-

Recombinant human Transglutaminase 2 (TG2)

-

Didansylcadaverine

-

Monodansylcadaverine

-

N,N-dimethylcasein

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM CaCl₂, 1 mM DTT

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~330-340 nm, Emission: ~500-535 nm)

-

Prepare a serial dilution of Didansylcadaverine: Prepare a stock solution of Didansylcadaverine in DMSO. Perform a serial dilution in Assay Buffer to obtain a range of concentrations (e.g., from 1 nM to 100 µM).

-

Prepare the reaction mixture: In each well of the 96-well plate, add:

-

Didansylcadaverine dilution (or buffer for control)

-

N,N-dimethylcasein (final concentration, e.g., 0.2 mg/mL)

-

Monodansylcadaverine (final concentration, e.g., 50 µM)

-

-

Initiate the reaction: Add TG2 (final concentration, e.g., 5 µg/mL) to each well to start the reaction.

-

Monitor fluorescence: Immediately place the plate in the fluorescence plate reader and measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time plot) for each Didansylcadaverine concentration.

-

Plot the percentage of inhibition (relative to the control without inhibitor) against the logarithm of the Didansylcadaverine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

[7]Expected Outcome: This experiment will yield the concentration of Didansylcadaverine required to inhibit 50% of TG2 activity under the specified assay conditions.

| Parameter | Description |

| IC50 | The concentration of an inhibitor where the response (or binding) is reduced by half. |

| Dose-Response Curve | A graph illustrating the relationship between the concentration of a drug/inhibitor and the magnitude of its effect. |

Protocol 2: Elucidating the Mechanism of Inhibition using Kinetic Analysis

To determine whether Didansylcadaverine acts as a competitive, non-competitive, or uncompetitive inhibitor, a kinetic analysis is performed by measuring the reaction rates at varying concentrations of both the inhibitor and the substrate (monodansylcadaverine).

Procedure:

-

Set up reactions: Prepare a matrix of reactions in a 96-well plate with varying concentrations of monodansylcadaverine (e.g., 5, 10, 20, 40, 80 µM) and fixed concentrations of Didansylcadaverine (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).

-

Run the assay: Follow the same procedure as in Protocol 1 to measure the initial reaction rates for each condition.

-

Data Analysis (Lineweaver-Burk Plot):

-

Calculate the reciprocal of the initial velocities (1/V) and the reciprocal of the substrate concentrations (1/[S]).

-

Plot 1/V versus 1/[S] for each inhibitor concentration.

-

Analyze the resulting plot:

-

Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).

-

Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).

-

Uncompetitive inhibition: The lines will be parallel (both Vmax and Km decrease).

-

-

Expected Outcome: The pattern of the Lineweaver-Burk plot will reveal the mechanism by which Didansylcadaverine inhibits TG2. Based on the known mechanism of monodansylcadaverine, a competitive inhibition pattern is anticipated.

Cell-Based Applications: Probing Intracellular Transglutaminase Activity

While Didansylcadaverine's primary utility may be as an in vitro tool, its fluorescent properties also make it a candidate for probing transglutaminase activity in cellular contexts. However, its cell permeability and potential off-target effects must be carefully considered. Studies with monodansylcadaverine have shown its use in labeling autophagic vacuoles and its potential to interfere with endocytosis, which may or may not be related to its effects on transglutaminase.

[9]#### Protocol 3: Cellular Imaging of Transglutaminase Activity

This protocol provides a general framework for using Didansylcadaverine to visualize potential sites of transglutaminase activity in cultured cells.

Materials:

-

Cultured cells of interest

-

Didansylcadaverine

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Mounting medium with DAPI

-

Fluorescence microscope

Procedure:

-

Cell Culture: Plate cells on glass coverslips and culture until they reach the desired confluency.

-

Treatment: Treat the cells with a known activator of TG2 (e.g., calcium ionophore) in the presence of varying concentrations of Didansylcadaverine for a defined period. Include appropriate controls (no activator, no Didansylcadaverine).

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Wash again with PBS.

-

Mount the coverslips on microscope slides using mounting medium with DAPI (to stain the nuclei).

-

-

Imaging: Visualize the cells using a fluorescence microscope with appropriate filter sets for DAPI and the dansyl fluorophore.

Expected Outcome: An increase in intracellular fluorescence in activated cells treated with Didansylcadaverine may suggest its incorporation by cellular transglutaminases. Co-localization studies with known TG2 substrates could further support this.

Conclusion and Future Perspectives

Didansylcadaverine presents itself as a valuable tool for researchers studying transglutaminases. Its intrinsic fluorescence and its likely role as a competitive inhibitor make it suitable for a range of in vitro assays to characterize TG2 activity and to screen for other inhibitors. The protocols outlined in this guide provide a robust framework for its characterization and application.

Future work should focus on definitively determining the IC50 and kinetic parameters of Didansylcadaverine for TG2 and other transglutaminase isoforms to assess its potency and selectivity. Furthermore, detailed studies on its cell permeability, intracellular targets, and potential off-target effects are necessary to validate its use as a probe for cellular transglutaminase activity. The insights gained from such studies will undoubtedly contribute to a deeper understanding of the complex roles of transglutaminases in health and disease.

References

- Sokullu, E., et al. (2025). Determination of Transglutaminase Activity Using Fluorescence Spectrophotometer. [Source details not fully available]

-

Schwoppe, C., et al. (2021). Features of ZED1227: The First-In-Class Tissue Transglutaminase Inhibitor Undergoing Clinical Evaluation for the Treatment of Celiac Disease. Molecules, 26(9), 2698. [Link]

-

Davies, P. J., et al. (1984). Studies on the effects of dansylcadaverine and related compounds on receptor-mediated endocytosis in cultured cells. Diabetes Care, 7 Suppl 1, 35-41. [Link]

-

Zedira GmbH. (n.d.). Transglutaminase Assay Kit ("DCC"), fluorescent. Zedira. [Link]

-

Wu, Y. W., & Tsai, Y. H. (2006). A rapid transglutaminase assay for high-throughput screening applications. Journal of Biomolecular Screening, 11(7), 836-842. [Link]

-

Siegel, M., & Khosla, C. (2007). Transglutaminase 2 inhibitors and their therapeutic role in disease states. Neurodegenerative Diseases, 4(5), 399-406. [Link]

-

Keillor, J. W., et al. (2014). Novel irreversible peptidic inhibitors of transglutaminase 2. RSC Advances, 4(104), 59955-59963. [Link]

-

Lee, J. H., et al. (2008). Assay of transglutaminase activity by electrophoretic removal of the unreacted monodansyl cadaverine. Biotechnology and Bioprocess Engineering, 13(5), 599-603. [Link]

-

Lin, C. Y., & Ting, A. Y. (2008). Transglutaminase-catalyzed site-specific conjugation of small-molecule probes to proteins in vitro and on the surface of living cells. Journal of the American Chemical Society, 130(40), 13247-13248. [Link]

-

Keillor, J. W., & Apperley, K. Y. (2015). Inhibitors of tissue transglutaminase. Trends in Pharmacological Sciences, 36(1), 32-40. [Link]

-

Yang, S. W., et al. (2011). Crystal structure and inhibition studies of transglutaminase from Streptomyces mobaraense. Journal of Bacteriology, 193(9), 2253-2262. [Link]

-

Collighan, R. J., & Griffin, M. (2009). Cystamine and cysteamine as inhibitors of transglutaminase activity in vivo. Amino Acids, 36(4), 677-681. [Link]

-

Wodtke, R., et al. (2023). Representative kinetic data for inhibitors. ResearchGate. [Link]

-

Zedira GmbH. (n.d.). Transglutaminase fluorogenic Activity Assay. Zedira. [Link]

-

Keillor, J. W. (2016). Inhibitors of tissue transglutaminase. Zedira Blog. [Link]

-

Videla, M. A., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

St-Gelais, M., et al. (2013). Biotechnological Applications of Transglutaminases. Biomolecules, 3(4), 845-868. [Link]

-

Favaloro, B., et al. (2019). TG2 expression correlates with IC50 values of vorinostat in cancer cell... ResearchGate. [Link]

-

González-Barreira, C., et al. (2021). Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. Chemistry Proceedings, 5(1), 73. [Link]

-

Lagunin, A., et al. (2023). QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. International Journal of Molecular Sciences, 24(13), 10831. [Link]

-

Koyama, M., et al. (2016). Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. Oncology Letters, 12(4), 2839-2844. [Link]

-

González-Barreira, C., et al. (2021). (PDF) Synthesis and Characterization of a Dansyl-Based Fluorescent Probe for Analytical Purposes. ResearchGate. [Link]

-

Khan, S. A., et al. (2024). Synthesis and Characterization of Chemically and Green-Synthesized Silver Oxide Particles for Evaluation of Antiviral and Anticancer Activity. Molecules, 29(14), 3230. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Transglutaminase 2 Inhibitors and their Therapeutic Role in Disease States - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel irreversible peptidic inhibitors of transglutaminase 2 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Inhibitors of tissue transglutaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Transglutaminase Assay Kit (" DCC "), fluorescent - Assays and Substrates - Products - Zedira GmbH [zedira.com]

- 9. Studies on the effects of dansylcadaverine and related compounds on receptor-mediated endocytosis in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Labeling Autophagic Vacuoles with Monodansylcadaverine

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of monodansylcadaverine (MDC) as a tool for labeling and quantifying autophagic vacuoles. We will delve into the core principles of MDC staining, its underlying mechanisms, detailed protocols for its application, and a critical evaluation of its advantages and limitations in the context of autophagy research.

Introduction: Visualizing Autophagy with Fluorescent Probes

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key morphological hallmark of autophagy is the formation of double-membraned vesicles called autophagosomes, which sequester cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where degradation occurs.

Visualizing and quantifying these autophagic vacuoles is paramount to understanding the dynamics of the autophagic process. While several methods exist, the use of fluorescent probes offers a relatively straightforward and accessible approach for live-cell imaging and quantitative analysis. Monodansylcadaverine (MDC), an autofluorescent compound, has been widely adopted for this purpose.[1]

The Mechanism of Monodansylcadaverine (MDC) Staining

MDC, also known as dansylcadaverine, is a fluorescent compound that preferentially accumulates in autophagic vacuoles.[2] Its utility as a specific marker for these structures stems from a dual mechanism involving both ion trapping and specific lipid interactions.[3][4]

Initially, MDC was characterized as a lysosomotropic agent, meaning it accumulates in acidic compartments.[5] The molecule contains a basic amino group that becomes protonated in the low pH environment of acidic organelles like lysosomes and late autophagic vacuoles (autolysosomes). This protonation "traps" the molecule within the organelle, leading to its accumulation.

However, research has revealed that the mechanism is more nuanced. MDC also acts as a solvent polarity probe.[4][6] The dansyl group of the molecule exhibits increased fluorescence intensity in a hydrophobic, lipid-rich environment.[3][4] Autophagic vacuoles are characterized by their high lipid content, particularly the presence of multilamellar bodies.[3][7] This interaction with membrane lipids contributes significantly to the specific and intense fluorescent signal observed in these structures.[4] This dual mechanism allows MDC to label not only the acidic autolysosomes but also earlier, non-acidified autophagosomes.[8]

Mechanism of MDC Accumulation in Autophagic Vacuoles

Caption: Step-by-step workflow for MDC staining and fluorescence microscopy.

Quantitative Analysis

This method allows for the quantification of the total MDC fluorescence in a cell population, providing a measure of the overall level of autophagy.

Experimental Protocol: Quantification by Fluorometry

-

Cell Culture: Grow cells in multi-well plates (e.g., 6-well or 96-well).

-

Induction of Autophagy: Treat cells as described for microscopy.

-

MDC Staining: Incubate cells with 50 µM MDC for 10-15 minutes at 37°C. [1][5]4. Washing: Wash the cells thoroughly with PBS (at least 4 times) to minimize background. [5]5. Cell Lysis: Lyse the cells in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0, containing 0.1% Triton X-100). [5]6. Fluorescence Measurement: Measure the fluorescence of the cell lysate in a microplate reader with excitation at ~365 nm and emission at ~525 nm. [5]7. Normalization: To account for variations in cell number, the fluorescence reading can be normalized to the total protein concentration of the lysate or by staining the DNA with a dye like ethidium bromide. [5]

Flow cytometry offers a powerful method for quantifying the percentage of cells with increased MDC staining and the intensity of the staining on a single-cell level.

Experimental Protocol: Quantification by Flow Cytometry

-

Cell Culture and Treatment: Grow cells in suspension or detach adherent cells after treatment.

-

MDC Staining: Incubate the cell suspension with 50 µM MDC for 15 minutes at 37°C. [9]3. Washing: Wash the cells 1-2 times with PBS by centrifugation. [9]4. Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer equipped with a UV laser for excitation and a filter for green fluorescence detection.

Advantages and Limitations of MDC Staining

As with any experimental technique, the use of MDC has both distinct advantages and important limitations that researchers must consider.

| Advantages | Limitations |

| Simplicity and Cost-Effectiveness: MDC is a relatively inexpensive and easy-to-use reagent. | Potential for Non-Specific Staining: At high concentrations or with prolonged incubation, MDC can stain other cellular compartments, such as lysosomes and late endosomes. [8] |

| Live-Cell Imaging: MDC is suitable for visualizing autophagy in living cells, allowing for dynamic studies. [2] | Variability in Fluorescence: The intensity of MDC fluorescence can be variable and may not be uniform across different cell populations. [8] |

| Quantitative Potential: The signal can be quantified using fluorometry and flow cytometry. [5][8] | Does Not Directly Measure Autophagic Flux: An increase in MDC-positive vesicles can indicate either an induction of autophagy or a blockage in the fusion of autophagosomes with lysosomes. [10][11] |

| Labels Early and Late Autophagic Vacuoles: Due to its dual mechanism, MDC can label both autophagosomes and autolysosomes. [8] | Photolability: The fluorescent signal can be susceptible to photobleaching, requiring careful imaging conditions. [7] |

Best Practices and Troubleshooting

To ensure reliable and reproducible results with MDC staining, consider the following:

-

Titrate MDC Concentration: The optimal concentration of MDC can be cell-type dependent. It is advisable to perform a dose-response experiment to determine the lowest concentration that gives a specific signal with minimal background. [2]* Optimize Incubation Time: Similar to concentration, the incubation time should be optimized to maximize the signal-to-noise ratio.

-

Include Proper Controls: Always include positive controls (e.g., starvation, rapamycin) to confirm that the staining procedure is working and negative controls (untreated cells) to establish baseline levels of autophagy. [9][12]* Confirm with Other Assays: Due to the limitations of MDC, it is highly recommended to validate findings with other established autophagy assays, such as monitoring the conversion of LC3-I to LC3-II by Western blotting or using tandem fluorescent LC3 reporters (e.g., mRFP-GFP-LC3). [8][11]This is particularly important for distinguishing between autophagy induction and impaired autophagic flux.

-

Image Immediately: For microscopy, analyze the samples as soon as possible after staining to avoid signal degradation. [12]

Conclusion

Monodansylcadaverine remains a valuable and widely used tool for the initial identification and quantification of autophagic vacuoles. Its ease of use and applicability to both live-cell imaging and quantitative assays make it an attractive option for many researchers. However, a thorough understanding of its mechanism, advantages, and limitations is crucial for the accurate interpretation of experimental data. By following the detailed protocols and best practices outlined in this guide, and by corroborating findings with complementary autophagy assays, researchers can confidently employ MDC to gain valuable insights into the complex and vital process of autophagy.

References

-

Vázquez, C. L., & Colombo, M. I. (2009). Assays to assess autophagy induction and fusion of autophagic vacuoles with a degradative compartment, using monodansylcadaverine (MDC) and DQ-BSA. Methods in Enzymology, 452, 85–95. [Link]

-

Dansylcadaverine, Autophagic vacuole dye (TBI2847). (n.d.). Astor Scientific. Retrieved January 16, 2026, from [Link]

- Biederbick, A., Kern, H. F., & Elsässer, H. P. (1995). Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles. European Journal of Cell Biology, 66(1), 3–14.

-

Vázquez, C. L., & Colombo, M. I. (2009). Assays to assess autophagy induction and fusion of autophagic vacuoles with a degradative compartment, using monodansylcadaverine (MDC) and DQ-BSA. Methods in Enzymology, 452, 85-95. [Link]

- Gewirtz, D. A., & B'Chir, W. (2015). Methods for Studying Autophagy Within the Tumor Microenvironment. In Tumor Microenvironment (pp. 129-147). Humana Press.

- Biederbick, A., Kern, H., & Elsässer, H. (1995). Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles. European Journal of Cell Biology, 66(1), 3-14.

-

Niemann, A., Takatsuki, A., & Elsässer, H. P. (2000). The lysosomotropic agent monodansylcadaverine also acts as a solvent polarity probe. The Journal of Histochemistry and Cytochemistry, 48(2), 251–258. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4247, Monodansylcadaverine. Retrieved January 16, 2026, from [Link].

- Strippoli, R., & Fimia, G. M. (2014). Measurement of Autophagy by Flow Cytometry. In Autophagy (pp. 111-118). Humana Press.

-

Niemann, A., Hille, A., & Elsässer, H. P. (2001). Fluorescence Properties and Staining Behavior of Monodansylpentane, a Structural Homologue of the Lysosomotropic Agent Monodansylcadaverine. The Journal of Histochemistry and Cytochemistry, 49(2), 177–185. [Link]

- Vázquez, C. L., & Colombo, M. I. (2009). Chapter 6 Assays to Assess Autophagy Induction and Fusion of Autophagic Vacuoles with a Degradative Compartment, Using Monodansylcadaverine (MDC) and DQ-BSA. Methods in Enzymology, 85-95.

- de Faria, F. P., et al. (2018). A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. Journal of Inorganic Biochemistry, 182, 1-12.

- Sadasivan, S. K., et al. (2010). Amino acid starvation induced autophagic cell death in PC-12 cells: Evidence for activation of caspase-3 but not calpain-1. Neuroscience Letters, 484(2), 129-133.

-

Monodansylcadaverine (MDC). (n.d.). CliniSciences. Retrieved January 16, 2026, from [Link]

- Hsueh, T. C., Chen, P. H., & Hong, J. R. (2024). ISKNV Triggers AMPK/mTOR-Mediated Autophagy Signaling through Oxidative Stress, Inducing Antioxidant Enzyme Expression and Enhancing Viral Replication in GF-1 Cells. International Journal of Molecular Sciences, 25(12), 6543.

- Dragowska, W. H., et al. (2024). Liposomal Formulation of Hydroxychloroquine Can Inhibit Autophagy In Vivo. Pharmaceutics, 16(1), 123.

- Wang, Y., et al. (2018). Effect of autophagy induced by dexamethasone on senescence in chondrocytes. Molecular Medicine Reports, 17(5), 6831-6838.

- Dai, Y., et al. (2018). Titanium dioxide nanoparticles induce autophagy in murine macrophages. Particle and Fibre Toxicology, 15(1), 1-14.

-

Ghosh Roy, S. (2014). Does monodansylcadaverine fluoresce blue or green? ResearchGate. Retrieved January 16, 2026, from [Link]

- Mizushima, N., Yoshimori, T., & Levine, B. (2010). Methods in mammalian autophagy research. Cell, 140(3), 313-326.

- de Oliveira, A. C. S., et al. (2021). Action of copper(II) complex with β-diketone and 1,10-phenanthroline (CBP-01)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Monodansylcadaverine (MDC) is a specific in vivo marker for autophagic vacuoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. The lysosomotropic agent monodansylcadaverine also acts as a solvent polarity probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. Fluorescence properties and staining behavior of monodansylpentane, a structural homologue of the lysosomotropic agent monodansylcadaverine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Methods for Studying Autophagy Within the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. Measurement of Autophagy by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 11. mdpi.com [mdpi.com]

- 12. resources.bio-techne.com [resources.bio-techne.com]

An In-depth Technical Guide to the Chemical Structure and Synthesis of Didansylcadaverine

This guide provides a comprehensive overview of the chemical properties and synthesis of didansylcadaverine, a vital fluorescent probe in biochemical and cellular research. Tailored for researchers, scientists, and professionals in drug development, this document delves into the intricacies of its structure and provides a detailed, field-proven protocol for its synthesis, emphasizing the rationale behind key experimental steps.

Chemical Identity and Structural Elucidation

Didansylcadaverine is a symmetrical molecule derived from the diamine cadaverine, where both primary amine groups are derivatized with a dansyl group. This structural feature is paramount to its function as a fluorescent probe.

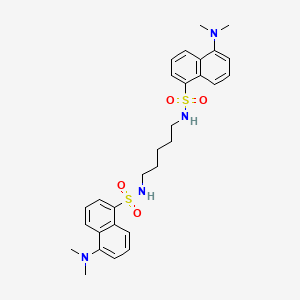

Chemical Structure

The molecular structure of didansylcadaverine consists of a central five-carbon aliphatic chain (the cadaverine backbone) flanked by two dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) groups.

IUPAC Name: 5-(dimethylamino)-N-[5-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]pentyl]naphthalene-1-sulfonamide[1]

Synonyms: N,N'-(pentane-1,5-diyl)bis(5-(dimethylamino)naphthalene-1-sulfonamide), Pentane-1,5-bis(dimethylaminonaphthalenesulfonamide)[2]

Physicochemical Properties

A summary of the key physicochemical properties of didansylcadaverine is presented in the table below. These parameters are critical for its application in experimental settings, influencing its solubility, handling, and detection.

| Property | Value | Source |

| Molecular Formula | C29H36N4O4S2 | [1] |

| Molecular Weight | 568.75 g/mol | [2] |

| CAS Number | 55521-24-9 | [1] |

| Appearance | Typically a yellow or orange solid | General Knowledge |

| Solubility | Soluble in organic solvents such as DMSO and methanol |

Synthesis of Didansylcadaverine: A Step-by-Step Protocol

The synthesis of didansylcadaverine is achieved through the nucleophilic substitution reaction between cadaverine (1,5-diaminopentane) and dansyl chloride. The primary amino groups of cadaverine act as nucleophiles, attacking the electrophilic sulfur atom of the sulfonyl chloride group of dansyl chloride. This results in the formation of two stable sulfonamide bonds.

Underlying Principles and Rationale

The choice of reagents and reaction conditions is dictated by the need to ensure the complete derivatization of both primary amines of cadaverine while minimizing side reactions.

-

Stoichiometry: A molar excess of dansyl chloride is typically used to drive the reaction to completion and ensure that both amino groups of cadaverine are dansylated.

-

pH Control: The reaction is carried out under basic conditions (pH 9-12)[3][4]. The basic environment serves two crucial purposes: it deprotonates the primary amino groups of cadaverine, thereby increasing their nucleophilicity, and it neutralizes the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. A bicarbonate or carbonate buffer is commonly employed for this purpose.

-

Solvent: The reaction is often performed in a mixture of an organic solvent like acetone and an aqueous buffer[4]. Acetone is used to dissolve the sparingly water-soluble dansyl chloride, while the aqueous buffer maintains the desired pH and dissolves the cadaverine dihydrochloride salt, which is a common starting material.

Experimental Workflow

The following diagram illustrates the key stages in the synthesis and purification of didansylcadaverine.

Caption: Workflow for the synthesis and purification of didansylcadaverine.

Detailed Synthesis Protocol

Materials:

-

Cadaverine dihydrochloride

-

Dansyl chloride

-

Acetone

-

Sodium bicarbonate (for buffer preparation)

-

Ethyl acetate

-

Hexane

-

Silica gel (for column chromatography)

-

Deionized water

Procedure:

-

Preparation of Reagents:

-

Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.5.

-

Dissolve cadaverine dihydrochloride in the sodium bicarbonate buffer to a final concentration of approximately 10 mg/mL.

-

Prepare a solution of dansyl chloride in acetone at a concentration of 5 mg/mL[3].

-

-

Reaction:

-

In a suitable reaction vessel protected from light (dansyl chloride is light-sensitive), add the cadaverine solution.

-

While stirring, slowly add at least a two-fold molar excess of the dansyl chloride solution to the cadaverine solution.

-

Allow the reaction to proceed at room temperature for a minimum of 30 minutes with continuous stirring[4]. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

-

Extraction and Purification:

-

Following the reaction, remove the acetone under reduced pressure.

-

Extract the aqueous solution multiple times with ethyl acetate. The didansylcadaverine product will partition into the organic phase.

-

Combine the organic extracts and wash them with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane.

-

Collect the fractions containing the desired product (identified by TLC) and evaporate the solvent to yield pure didansylcadaverine as a yellow solid.

-

Applications in Research

Didansylcadaverine is a versatile tool in biological research, primarily due to its fluorescent properties which are environmentally sensitive.

-

Transglutaminase Substrate and Inhibitor: It serves as a well-established substrate for transglutaminases, enzymes that catalyze the formation of isopeptide bonds. The incorporation of didansylcadaverine into proteins allows for the fluorescent labeling and detection of transglutaminase activity[5]. At higher concentrations, it can also act as a competitive inhibitor of these enzymes.

-

Fluorescent Probe for Autophagy: Didansylcadaverine is widely used as a fluorescent marker for autophagic vacuoles in living cells[6]. It accumulates in these acidic compartments, and its fluorescence provides a means to visualize and quantify the process of autophagy.

Signaling Pathway Visualization

The primary utility of didansylcadaverine is as a tool for interrogating biological processes rather than directly modulating a signaling pathway. The following diagram illustrates its application in studying transglutaminase-mediated protein cross-linking.

Caption: Application of didansylcadaverine in detecting transglutaminase activity.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 108731, Didansylcadaverine. Retrieved from [Link]

-

ResearchGate (n.d.). The reaction mechanisms of diamine (putrescine [PUT] and cadaverine [CAD]) with dansyl chloride. Retrieved from [Link]

-

Scientific.Net (2014). Study on Derivatising Condition of Cadaverine with Dansyl Chloride as Pre-Column Derivatising Agent. Retrieved from [Link]

-

Sameño, E., et al. (1999). Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC. Analyst, 124(4), 477-482. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4247, Monodansylcadaverine. Retrieved from [Link]

-

ResearchGate (n.d.). Characteristic fragment ions associated with dansyl cadaverine and biotin cadaverine adducts on glutamine. Retrieved from [Link]

Sources

- 1. Didansylcadaverine | C29H36N4O4S2 | CID 108731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Study on Derivatising Condition of Cadaverine with Dansyl Chloride as Pre-Column Derivatising Agent | Scientific.Net [scientific.net]

- 4. Urine polyamines determination using dansyl chloride derivatization in solid-phase extraction cartridges and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. DANSYLCADAVERINE | 10121-91-2 [chemicalbook.com]

An In-depth Technical Guide to the Solubility and Stability of Didansylcadaverine in Buffers

Abstract

Didansylcadaverine is a versatile fluorescent probe widely utilized in biological research, primarily for labeling transglutaminase substrates and tracking autophagic processes. The reliability and reproducibility of experiments involving didansylcadaverine are critically dependent on its proper handling, specifically concerning its solubility and stability in aqueous buffer systems. This guide provides a comprehensive overview of the physicochemical properties of didansylcadaverine, detailed protocols for its solubilization, and an in-depth analysis of the factors governing its stability. Best practices for the preparation, storage, and use of didansylcadaverine solutions are presented to equip researchers, scientists, and drug development professionals with the knowledge to ensure experimental integrity and accuracy.

Introduction: The Critical Role of Solution Integrity in Didansylcadaverine Applications

Didansylcadaverine, a fluorescent compound featuring two dansyl groups attached to a cadaverine backbone, serves as an essential tool in cellular biology and biochemistry. Its primary applications include acting as a fluorescent substrate for transglutaminases and as a label for autophagosomes in autophagy studies. The success of these applications hinges on the precise concentration and chemical integrity of the didansylcadaverine molecule in the experimental medium.

However, the inherent hydrophobicity of the dansyl groups presents significant challenges in aqueous environments. Improper preparation of solutions can lead to precipitation, inaccurate concentration, and consequently, non-reproducible results. Furthermore, the stability of didansylcadaverine is not absolute; it can be compromised by environmental factors such as pH, temperature, and light. This guide aims to provide a detailed framework for understanding and managing the solubility and stability of didansylcadaverine to ensure its effective use in research.

Physicochemical Properties of Didansylcadaverine

To effectively work with didansylcadaverine, it is crucial to understand its fundamental properties:

-

Molecular Formula: C₂₉H₃₆N₄O₄S₂[1]

-

Molecular Weight: 568.75 g/mol [1]

-

Structure: Comprises a five-carbon diamine (cadaverine) core, with each of the primary amine groups labeled with a dansyl (5-(dimethylamino)naphthalene-1-sulfonyl) group.

-

Fluorescence: The dansyl groups are responsible for its fluorescent properties, which can be influenced by the local environment.

-

Solubility Profile: Generally soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, but poorly soluble in aqueous solutions.

The large, hydrophobic dansyl groups dominate the molecule's character, making it prone to aggregation and precipitation in polar, aqueous buffers.

Solubility of Didansylcadaverine: From Stock to Working Solution

Achieving a stable and accurately concentrated working solution of didansylcadaverine in an aqueous buffer is a multi-step process that begins with the preparation of a concentrated stock solution in an organic solvent.

Preparing Concentrated Stock Solutions

The standard and most effective practice is to first dissolve didansylcadaverine powder in a high-quality, anhydrous organic solvent.[2]

-

Recommended Solvents: Dimethyl sulfoxide (DMSO) is highly recommended. One supplier notes a solubility of up to 9 mg/mL (26.83 mM) in DMSO, though sonication may be required to achieve this.[3]

-

Causality: DMSO is a powerful polar aprotic solvent that can effectively solvate the hydrophobic dansyl groups, preventing aggregation and ensuring the molecule is fully dissolved. This is a critical first step as attempting to dissolve the powder directly in a buffer will result in poor solubility and inaccurate concentrations.[2]

Protocol 1: Preparation of a 10 mM Didansylcadaverine Stock Solution in DMSO

-

Weighing: Accurately weigh out 5.69 mg of didansylcadaverine powder.

-

Dissolution: Add the powder to a microcentrifuge tube. Add 1.0 mL of anhydrous, high-purity DMSO.

-

Solubilization: Vortex the solution vigorously for 1-2 minutes. If complete dissolution is not achieved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[3] A properly stored stock solution in DMSO can be stable for up to one year at -80°C.[3]

Preparing Aqueous Working Solutions

The working solution is prepared by diluting the concentrated organic stock into the desired aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) should be kept to a minimum (typically <1%) to avoid solvent-induced artifacts in biological systems.

-

Key Consideration: The final concentration of didansylcadaverine in the aqueous buffer must not exceed its solubility limit in that specific buffer, as this will cause precipitation. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid dispersion and minimize localized high concentrations that can lead to precipitation.

Factors Influencing Aqueous Solubility

The solubility of didansylcadaverine in buffers is influenced by several factors:

-

pH: The protonation state of the dimethylamino group on the dansyl moiety can be affected by pH, which may slightly alter solubility.[4][5]

-

Buffer Composition: The presence of salts and other additives can impact the solubility of hydrophobic compounds through effects on ionic strength and water structure.

-

Temperature: Solubility may be affected by temperature, although for most biological experiments conducted at or near room temperature, this effect is less pronounced than pH or buffer composition.

While specific solubility data for didansylcadaverine in a wide range of buffers is not extensively published, the general principles for handling hydrophobic fluorescent probes apply.

Stability of Didansylcadaverine: Ensuring Molecular Integrity

The stability of didansylcadaverine is paramount for its function as a reliable quantitative probe. Degradation can lead to a loss of fluorescence or altered chemical reactivity. The primary factors affecting its stability are pH, temperature, and light exposure.

Effect of pH

The dansyl group itself is susceptible to hydrolysis, particularly at extreme pH values. This process involves the cleavage of the sulfonamide bond, leading to the formation of dansyl acid and freeing the cadaverine moiety.

-

Acidic Conditions (pH < 4): The fluorescence of the dansyl group can be quenched by protonation of the dimethylamino group.[4][5] While this is a reversible process, prolonged exposure to strong acidic conditions can accelerate hydrolysis.

-

Alkaline Conditions (pH > 9): Strongly alkaline conditions can also promote hydrolysis of the sulfonamide bond.[6]

-

Optimal pH Range: For maximal stability and consistent fluorescence, it is recommended to use buffers within a pH range of approximately 6.0 to 8.5.[6][7]

Effect of Temperature

Elevated temperatures can increase the rate of chemical degradation, including hydrolysis.[8]

-

Storage: Stock solutions should be stored frozen (-20°C or -80°C) to minimize degradation over time.[3]

-

Experimental Conditions: For kinetic experiments at elevated temperatures, it is advisable to perform a stability control to ensure that the observed changes are due to the experimental variable and not to the thermal degradation of the probe.

Light Sensitivity (Photostability)

Like many fluorescent molecules, didansylcadaverine is susceptible to photobleaching and photodegradation upon prolonged exposure to high-intensity light.

-

Best Practices:

-

Store all solutions (stock and working) in amber vials or tubes wrapped in aluminum foil to protect them from light.[2][3]

-

During experiments, minimize the exposure of the sample to the excitation light source.

-

Prepare working solutions fresh before use whenever possible to avoid degradation during storage.[3]

-

Diagram 1: Experimental Workflow for Assessing Didansylcadaverine Stability

This diagram outlines a logical workflow for testing the stability of a didansylcadaverine working solution under specific experimental conditions (e.g., a new buffer system or elevated temperature).

Caption: Workflow for stability assessment of didansylcadaverine.

Protocol 2: HPLC-Based Stability Assessment

This protocol provides a self-validating system to quantify the degradation of didansylcadaverine over time.

-